Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-
Brand Name: Vulcanchem
CAS No.: 41481-66-7
VCID: VC21206353
InChI: InChI=1S/C18H18O4S/c1-3-5-13-11-15(7-9-17(13)19)23(21,22)16-8-10-18(20)14(12-16)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2
SMILES: C=CCC1=C(C=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)O)CC=C)O
Molecular Formula: C18H18O4S
Molecular Weight: 330.4 g/mol

Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-

CAS No.: 41481-66-7

Cat. No.: VC21206353

Molecular Formula: C18H18O4S

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- - 41481-66-7

Specification

CAS No. 41481-66-7
Molecular Formula C18H18O4S
Molecular Weight 330.4 g/mol
IUPAC Name 4-(4-hydroxy-3-prop-2-enylphenyl)sulfonyl-2-prop-2-enylphenol
Standard InChI InChI=1S/C18H18O4S/c1-3-5-13-11-15(7-9-17(13)19)23(21,22)16-8-10-18(20)14(12-16)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2
Standard InChI Key MTMKZABGIQJAEX-UHFFFAOYSA-N
SMILES C=CCC1=C(C=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)O)CC=C)O
Canonical SMILES C=CCC1=C(C=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)O)CC=C)O

Introduction

Chemical Identity and Structure

Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- (CAS No. 41481-66-7) is a sulfone derivative characterized by a sulfonyl group connecting two phenolic groups, each bearing a propenyl substituent. This unique structural arrangement contributes to its specialized properties and applications in various fields.

Basic Chemical Information

ParameterValue
CAS Number41481-66-7
Deprecated CAS118731-67-2
Molecular FormulaC18H18O4S
Molecular Weight330.4 g/mol
IUPAC Name4-(4-hydroxy-3-prop-2-enylphenyl)sulfonyl-2-prop-2-enylphenol
EC Number411-570-9
DSSTox Substance IDDTXSID9047598

The compound is also known by several other names including Bis(3-allyl-4-hydroxyphenyl)sulfone, 4,4'-Sulfonylbis[2-(2-propen-1-yl)phenol], 3,3'-Diallyl-4,4'-dihydroxydiphenylsulfone, and 2,2'-diallyl-4,4'-sulfonyldiphenol .

Physical and Chemical Properties

The physical and chemical properties of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- are summarized in the following table:

PropertyValue
Physical AppearanceWhite to Off-White Dry Powder
Melting Point138.5 °C (in toluene)
Boiling Point544.5 °C at 760 mmHg
Density1.253 g/cm³
Flash Point283.1 °C
Refractive Index1.604
Collision Cross Section180 Ų [M-H]-
SolubilitySparingly soluble in DMSO, Slightly soluble in Methanol
pKa7.22±0.20 (Predicted)
Storage Temperature-20°C Freezer

These properties highlight the compound's stability at room temperature and its suitability for various chemical processes .

Synthesis Methods

Several synthesis methods have been developed for Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-, with evolving techniques aimed at improving yield, reducing environmental impact, and lowering production costs.

Traditional High-Temperature Synthesis

The traditional synthesis method involves the reaction of 4,4'-diallyldiphenylsulfone with heterocyclic compounds and amino compounds under inert gas conditions at elevated temperatures (195-210°C). This process allows for the formation of the desired product with minimal byproducts, leading to high purity and yield.

Catalytic Synthesis Methods

More recent approaches utilize Lewis acid catalysts, which allow the reaction to proceed at lower temperatures:

"In the process of preparing 4,4'-sulfonyl bis [2-(2-propenyl)] phenol, a Lewis acid catalyst is used, so that a high-temperature reaction at 200°C or above can be avoided, safety accidents are greatly reduced, energy is saved, consumption is reduced, and equipment investment is greatly reduced. The catalysts zinc chloride, aluminum trichloride, ferric trichloride and titanium tetrachloride used in the preparation process of the 4,4'-sulfonyl bis [2-(2-propenyl)] phenol are low in cost and convenient to post-treat."

Applications

Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- has several important applications across different industries, leveraging its unique chemical structure and properties.

Polymer Chemistry

This compound plays a crucial role in polymer synthesis, acting as a monomer or co-monomer in the formation of various polymers. The allyl groups readily participate in radical polymerization reactions, leading to the creation of high-molecular-weight polymers. These polymers find applications in materials science, coatings, and adhesives.

Materials Science

In materials science, Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- is utilized in the development of advanced materials for aerospace, automotive, and electronic applications due to its ability to enhance material properties. The compound's thermal stability makes it particularly valuable for applications requiring resistance to high temperatures.

Thermal Applications

The distinct thermal properties of this compound make it suitable for specialized thermal applications. Its high flash point (283.1°C) and melting point (138.5°C) contribute to its stability under elevated temperatures.

Imaging Systems

Chemical Reactions

Understanding the chemical reactivity of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- is essential for its application in various chemical processes.

Oxidation Reactions

The phenolic groups in this compound can be oxidized to quinones under specific conditions, which may be useful in certain chemical transformations.

Substitution Reactions

The allyl groups in Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- can participate in electrophilic substitution reactions, forming various derivatives with potential applications in organic synthesis.

Polymerization Reactions

This compound can act as a cross-linking agent in polymerization reactions, enhancing the mechanical properties of the resulting polymers. This makes it valuable in the production of high-performance polymers such as polyether sulfone and polyimide.

Research and Scientific Studies

Research on Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- continues to evolve, with studies focusing on its potential biological activities and comparisons with similar compounds.

Bisphenol Analogue Studies

Due to its structural similarity to bisphenol A (BPA), Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- has been included in systematic reviews of BPA analogues. The National Toxicology Program (NTP) has included this compound in its protocol for systematic review of BPA analogues, which aims to identify potential health effects and biological responses .

Structural and Biological Similarity Analysis

Research efforts include evaluating the structural and biological similarity of this compound to other bisphenol analogues, to BPA itself, and to potent estrogens within the National Toxicology Program's (NTP) Tox21 and U.S. Environmental Protection Agency's (US EPA) ToxCast high throughput screening (HTS) platforms .

Future Perspectives

The continued research into Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- points to several interesting directions for future development and application.

Advanced Materials Development

The unique properties of this compound make it a promising candidate for the development of advanced materials with enhanced thermal and mechanical properties. Further research may reveal new applications in emerging technologies.

Environmentally Friendly Synthesis

The development of environmentally friendly synthesis methods, such as those using biodegradable chelating agents, represents a positive trend in the production of this compound. Future research may focus on further improving the sustainability of its synthesis .

Health and Environmental Impact Assessment

Ongoing evaluation of the potential health and environmental impacts of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- through systematic reviews and high throughput screening will provide valuable information for risk assessment and regulatory decision-making .

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